4-methyl-1H-indole-5,6-diol
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Overview
Description
4-methyl-1H-indole-5,6-diol is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-indole-5,6-diol typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific conditions for synthesizing this compound may vary, but generally include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1H-indole-5,6-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-methyl-1H-indole-5,6-diol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-methyl-1H-indole-5,6-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . Additionally, the compound may exert its effects through the modulation of oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5,6-Dihydroxyindole: A melanin precursor with broad-spectrum antimicrobial activity.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
4-methyl-1H-indole-5,6-diol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4-methyl-1H-indole-5,6-diol |
InChI |
InChI=1S/C9H9NO2/c1-5-6-2-3-10-7(6)4-8(11)9(5)12/h2-4,10-12H,1H3 |
InChI Key |
IVHNMMXKIUWNFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CNC2=CC(=C1O)O |
Origin of Product |
United States |
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